Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring in the compound can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A similar compound with a carboxylic acid group instead of an ester group.
4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another triazole derivative with different substituents.
Uniqueness
Isopropyl3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
propan-2-yl 3-chloro-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)9-3-4-11(10(13)5-9)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
WERXUAGRZJGSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N2C=NN=C2)Cl |
Origin of Product |
United States |
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